molecular formula C15H15NO2 B6634102 (4-methylphenyl) N-(4-methylphenyl)carbamate

(4-methylphenyl) N-(4-methylphenyl)carbamate

Cat. No. B6634102
M. Wt: 241.28 g/mol
InChI Key: ZXQIGOLEMVVNRL-UHFFFAOYSA-N
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Description

(4-methylphenyl) N-(4-methylphenyl)carbamate, also known as Methylcarbamate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on carbamates like (4-methylphenyl) N-(4-methylphenyl)carbamate often focuses on their molecular structure and interactions. For example, Garden et al. (2007) studied the molecular structures of ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives, including the effects of hydrogen bonding and pi-pi stacking interactions on their molecular arrangement (Garden et al., 2007).

Inhibition of Cholinesterases

Carbamates can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Kurt et al. (2017) synthesized new carbamate-substituted derivatives and evaluated their inhibitory effects on AChE and BuChE, contributing to the understanding of enzyme inhibition and potential therapeutic applications (Kurt et al., 2017).

Photolabile Protecting Groups

Carbamates are used as photolabile protecting groups in chemical syntheses. Loudwig and Goeldner (2001) demonstrated that N-Methyl-N-(o-nitrophenyl)carbamates can be used as photoremovable alcohol protecting groups, highlighting their utility in synthetic organic chemistry (Loudwig & Goeldner, 2001).

Enantioseparation in Chromatography

Carbamate derivatives are also important in chromatography. Lajkó et al. (2016) investigated the enantioseparation of fluorinated cyclic β(3)-amino acid derivatives on chiral stationary phases, showing the effectiveness of various carbamate-based stationary phases in separating stereoisomers (Lajkó et al., 2016).

Electrophilic Amination

Velikorodov et al. (2020) explored the electrophilic amination of carbamates, demonstrating the chemical transformations possible with these compounds in the context of organic synthesis (Velikorodov et al., 2020).

Biochemical Pharmacology

In the field of biochemical pharmacology, Hodgson and Casida (1961) studied the metabolism of N:N-dialkyl carbamates by rat liver, providing insights into the metabolic pathways and enzyme interactions of these compounds (Hodgson & Casida, 1961).

properties

IUPAC Name

(4-methylphenyl) N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-3-7-13(8-4-11)16-15(17)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQIGOLEMVVNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methylphenyl) N-(4-methylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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